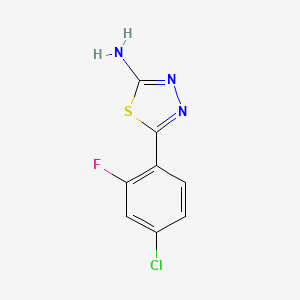

5-(4-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine

Description

5-(4-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-chloro-2-fluorophenyl group at position 5 and an amine group at position 2. This scaffold is part of a broader class of 1,3,4-thiadiazole derivatives known for their diverse biological activities, including anticancer, anticonvulsant, and antimicrobial effects .

Properties

IUPAC Name |

5-(4-chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN3S/c9-4-1-2-5(6(10)3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJPNWKQTHELPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-fluoroaniline with thiocarbonyl diimidazole to form the intermediate, which then undergoes cyclization to yield the desired thiadiazole compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like lutidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other groups under appropriate conditions.

Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced, leading to different derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-(4-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.

Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Findings

Anticancer Activity :

- Derivatives of 5-(4-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine, synthesized via ultrasound-assisted reactions, exhibited moderate anticancer activity (GI₅₀ = 28.9–55.3 µM) against MCF-7, HeLa, K562, and PC-3 cell lines .

- In contrast, the thiophene-containing analog 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine showed superior potency (IC₅₀ = 1.28 µg/mL against MCF-7), likely due to enhanced π-stacking interactions from the thiophene moiety .

Anticonvulsant Activity: The 2-chlorophenoxy-substituted derivative 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine demonstrated potent anticonvulsant effects, highlighting the role of bulky substituents in central nervous system penetration .

Biological Activity

5-(4-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring substituted with a 4-chloro-2-fluorophenyl group and an amine functional group. Its molecular formula is with a molecular weight of approximately 229.66 g/mol. The presence of both chlorine and fluorine atoms contributes to its unique electronic properties, which are significant for its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C8H5ClFN3S |

| Molecular Weight | 229.66 g/mol |

| Melting Point | Not specified |

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of 4-chloro-2-fluoroaniline with thiocarbonyl diimidazole under specific conditions such as the use of dichloromethane as a solvent and lutidine as a catalyst. This approach allows for the efficient formation of the thiadiazole ring structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, research indicates that derivatives of thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma) cells.

Case Study Findings:

- Cytotoxicity Assessment : The compound was tested using the MTT assay, revealing an IC50 value of approximately against MCF-7 cells.

- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis through modulation of the Bax/Bcl-2 ratio and activation of caspase pathways. Specifically, treatment with certain derivatives led to cell cycle arrest at the S and G2/M phases.

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 5-(4-ClF) | MCF-7 | 0.28 | Induces apoptosis via Bax/Bcl-2 modulation |

| Compound 4e | HepG2 | 5.36 | Cell cycle arrest at S phase |

| Compound 4i | HepG2 | 2.32 | Induces apoptosis; high selectivity against cancer cells |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. The mechanism involves inhibition of bacterial enzymes that are crucial for cell wall synthesis.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer proliferation or microbial resistance.

- Receptor Modulation : The compound can act on cellular receptors that regulate apoptosis and cell growth.

Q & A

Q. What are the common synthetic routes for 5-(4-chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine?

The compound can be synthesized via cyclocondensation reactions. A typical method involves reacting a substituted hydrazide (e.g., isonicotinoyl hydrazide) with potassium thiocyanate, followed by cyclization using concentrated sulfuric acid. Subsequent functionalization with aromatic aldehydes or chloroacetyl chloride in solvents like ethanol or DMF yields derivatives . For analogs, POCl₃-mediated cyclization of carboxylic acids with thiosemicarbazide at elevated temperatures (e.g., 90°C) is also effective .

Q. How can the molecular structure of this compound be confirmed experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallization from ethanol or acetone/water mixtures produces suitable crystals. SCXRD analysis reveals bond lengths, dihedral angles (e.g., 18.2°–30.3° between thiadiazole and aromatic rings), and hydrogen-bonding networks (N–H···N interactions), which stabilize the supramolecular architecture . Complementary characterization includes FTIR (to confirm NH₂ and C–S–C stretches) and NMR (for aromatic proton environments) .

Advanced Research Questions

Q. How do structural variations (e.g., substituent position) influence biological activity?

Substituent placement on the phenyl ring significantly impacts bioactivity. For example:

- Fluorine at the 2-position enhances lipophilicity and metabolic stability, potentially improving membrane penetration .

- Chloro groups at the 4-position increase electron-withdrawing effects, modulating reactivity in nucleophilic substitution .

- Dihedral angles between thiadiazole and aromatic rings (e.g., 21.5° in dichlorophenoxy derivatives) affect intermolecular interactions and binding to biological targets . Comparative studies using analogs (e.g., 3-fluorophenyl vs. 4-fluorophenyl) can elucidate structure-activity relationships (SAR) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Standardized assays : Ensure consistent protocols (e.g., MIC values for antimicrobial activity) to minimize variability .

- Crystallographic validation : Confirm compound purity and structure, as impurities or polymorphism may skew results .

- Computational modeling : Use docking studies to correlate observed activities with binding affinities to targets (e.g., fungal CYP51 for antifungal activity) .

Q. How can synthetic yields be optimized for scale-up?

- Reaction optimization : Adjust stoichiometry (e.g., 1:5 molar ratio of acid to thiosemicarbazide) and temperature (e.g., 90°C for POCl₃-mediated cyclization) .

- Purification : Recrystallization from DMSO/water (2:1) improves purity , while column chromatography resolves byproducts from aldehyde condensations .

- Catalyst screening : Test iodine in KI or triethylamine to accelerate cyclocondensation .

Q. What advanced techniques characterize intermolecular interactions in solid-state structures?

- Hydrogen-bond analysis : SCXRD identifies N–H···N and C–H···Cl interactions, which stabilize crystal packing .

- Hirshfeld surface analysis : Quantifies contact contributions (e.g., H···H, H···N) to understand supramolecular assembly .

- Thermogravimetric analysis (TGA) : Assess thermal stability linked to hydrogen-bond networks .

Methodological Notes

- Synthetic reproducibility : Always confirm anhydrous conditions for POCl₃ reactions to avoid hydrolysis .

- Crystallization challenges : Slow evaporation (e.g., acetone solutions) is critical for obtaining diffraction-quality crystals .

- Biological assays : Include positive controls (e.g., fluconazole for antifungal tests) and validate results with dose-response curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.